![molecular formula C20H22ClN5O2S B3002319 7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893924-07-7](/img/structure/B3002319.png)
7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned also has additional functional groups attached to the pyrimidine ring, which would influence its properties and reactivity.Scientific Research Applications
Neuroprotective Agent
Pyrimidine derivatives have been studied for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases. The structural similarity of the compound to known neuroprotective pyrimidine hybrids suggests potential applications in mitigating neuronal damage and promoting recovery after traumatic brain injury or stroke .
Anti-neuroinflammatory Agent
The anti-inflammatory properties of pyrimidine derivatives make them candidates for addressing neuroinflammation, which is a common pathological feature in disorders like Alzheimer’s and Parkinson’s disease. The compound could be evaluated for its efficacy in reducing inflammatory markers in the central nervous system .
Antioxidant Activity
Oxidative stress is implicated in various diseases, and compounds that can mitigate this stress are valuable. Pyrimidine derivatives have shown antioxidant activity, suggesting that this compound could help in reducing oxidative damage in cells .
Antimicrobial Potential
Compounds with a pyrimidine backbone have demonstrated antimicrobial properties. This suggests that the compound could be developed into treatments targeting bacterial infections, with the potential for specificity based on the unique substituents of the molecule .
Antitumor Activities
The structural features of pyrimidine derivatives have been associated with antitumor activities. Research into the compound’s interaction with cancer cell lines could reveal its potential as a chemotherapeutic agent .
Enzyme Inhibition
Pyrimidine derivatives have been used to inhibit specific enzymes, such as acetylcholinesterase. This compound could be explored for its enzyme inhibitory activity, which has implications for treating diseases like myasthenia gravis .
Antiparasitic Applications
The compound’s potential to disrupt the life cycle of parasites could be investigated, offering a new avenue for antiparasitic drug development. This application would be particularly relevant in the context of diseases like malaria and leishmaniasis .
Molecular Docking Studies
Molecular docking studies can predict how the compound interacts with various biological targets. This computational approach could help in understanding the compound’s potential binding affinities and guide the design of more effective drugs .
Mechanism of Action
Future Directions
Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
properties
IUPAC Name |
7-(3-chlorophenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c1-24-17-15(19(27)25(2)20(24)28)18(29-11-10-26-8-3-4-9-26)23-16(22-17)13-6-5-7-14(21)12-13/h5-7,12H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQOJIAZZJIBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCCN4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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